molecular formula C11H10O B089092 4-Methyl-1-naphthol CAS No. 10240-08-1

4-Methyl-1-naphthol

Cat. No. B089092
Key on ui cas rn: 10240-08-1
M. Wt: 158.2 g/mol
InChI Key: ZSUDUDXOEGHEJR-UHFFFAOYSA-N
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Patent
US04818096

Procedure details

4-Methyl-1-methoxynaphthalene (4) (145 g) was mixed with pyridine hydrochloride (250 g) and the mixture was heated at 200° C. for 3 hours. The mixture was cooled, treated with dilute hydrochloric acid, and extracted with ether. The ether extract was dried (MgSO4), filtered and the solvent removed, leaving a black oil which was extracted with petroleum b.p. 60°-80° C. (4×100 cm3). 4-Methyl-1-naphthol (5) was obtained as near colourless oily crystals which darken on storage.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12]C)=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1.Cl>>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)OC
Name
Quantity
250 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
leaving a black oil which
EXTRACTION
Type
EXTRACTION
Details
was extracted with petroleum b.p. 60°-80° C. (4×100 cm3)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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